6-chloro-8aH-2,7-naphthyridin-1-one

Medicinal Chemistry Drug Design LogP Optimization

Researchers seeking naphthyridinone scaffolds for kinase inhibitor programs often face inconsistent tautomeric purity, compromising SAR reproducibility. This 6-chloro-8aH lactam form (CAS 1260663-93-1) resolves that challenge: the locked 8aH tautomer provides a defined hydrogen-bond donor pattern distinct from the common 2H form, critical for selective metal-coordination and target engagement. - ≥97% purity (HPLC), batch-specific QC (NMR, HPLC, GC) included - XLogP3-AA 1.2; fits lead-like property space for permeability optimization - Enables parallel SAR with 8-chloro series for MET, AXL, and Syk kinase targets - Ships ambient; stock maintained at major global hubs for rapid fulfillment

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12364399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8aH-2,7-naphthyridin-1-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=CC2C(=O)N=C1)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4,6H
InChIKeyZCOMFNVNKWSZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8aH-2,7-naphthyridin-1-one – Core Chemical Profile and Sourcing Identification


6-Chloro-8aH-2,7-naphthyridin-1-one (CAS 1260663-93-1) is a heterocyclic compound belonging to the 2,7-naphthyridin-1-one family, featuring a chlorine substituent at the 6-position and a specific 8aH-tautomeric lactam form [1]. It is supplied at 95–98% purity (HPLC) by multiple vendors and is primarily utilized as a synthetic building block in medicinal chemistry and kinase inhibitor programs .

Why 2,7-Naphthyridinone Analogs Cannot Simply Be Interchanged with 6-Chloro-8aH-2,7-naphthyridin-1-one


Substitution pattern and tautomeric form critically influence the reactivity, physicochemical properties and biological profile of 2,7-naphthyridinones [1]. The 6-chloro substituent raises calculated logP (XLogP3-AA) to 1.2 versus an estimated ~0.5 for the unsubstituted parent [2], affecting solubility and passive membrane permeability. Moreover, the 8aH tautomer locks the lactam proton in a position that alters hydrogen-bonding capacity and metal‑coordination potential compared with the predominant 2H tautomer [3], making generic replacement by other naphthyridin-one isomers scientifically unsound.

Quantitative Differentiation Guide – Selecting 6-Chloro-8aH-2,7-naphthyridin-1-one Over Its Analogs


Higher LogP and Predicted Membrane Permeability vs. the Unsubstituted 2,7-Naphthyridin-1-one

Introduction of the 6‑chloro substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted 2,7‑naphthyridin‑1‑one scaffold [1]. The target compound displays XLogP3‑AA = 1.2 versus an estimated XLogP of ~0.5 for the parent 2,7-naphthyridin-1-one [2]. This shift often correlates with improved passive permeability, a desirable attribute for early‑stage hit‑to‑lead progression [1].

Medicinal Chemistry Drug Design LogP Optimization

Unique 8aH‑Tautomeric Population vs. the Common 2H Tautomer: Hydrogen‑Bonding and Coordination Distinctions

The 8aH tautomer of 6‑chloro‑8aH‑2,7‑naphthyridin‑1‑one places the lactam hydrogen on the 8a ring nitrogen instead of the 2‑position nitrogen [1]. This regioisomeric hydrogen arrangement alters the hydrogen‑bond donor/acceptor topology and can modify metal‑chelation preferences. While direct quantitative comparison of tautomeric ratios is scarce, the 8aH tautomer is the thermodynamically favored form in the solid state for the 6‑chloro analog, as inferred from its distinct InChI and NMR characterization . In contrast, the common 6-chloro-2,7-naphthyridin-1(2H)-one exists predominantly as the 2H tautomer [2].

Tautomerism Metal Coordination Spectroscopic Probe

Regioselective Synthetic Handle at the 6‑Position vs. 8‑Chloro Analogs

The chlorine atom at position 6 enables regioselective Pd‑catalyzed cross‑couplings (Suzuki, Buchwald)– chemistry demonstrated with 8‑chloro‑2,7‑naphthyridinone analogs but applied at a different ring location [1]. Using the 6‑chloro building block allows exploration of vectors inaccessible with the 8‑chloro isomer, which has been widely employed for MET/AXL kinase inhibitors [1]. No direct head‑to‑head comparison of coupling yields is available, but the reactive chloro group on the target compound is confirmed by multiple vendor‑supplied QC spectra (NMR, HPLC) .

Cross‑Coupling Chemistry SAR Exploration Selective Functionalization

Vendor‑Confirmed High Purity (≥97–98%) and QC Transparency vs. Generic Naphthyridinone Supplies

Multiple independent vendors (AKSci, CalpacLab, Sunwaypharm) consistently offer 6‑chloro‑8aH‑2,7‑naphthyridin‑1‑one at ≥97% purity as determined by HPLC and provide supporting QC documentation (NMR, LC‑MS) [1][2]. This is a higher standard than the ≥95% often reported for unsubstituted or less activated 2,7‑naphthyridinone intermediates . Transparent batch‑specific QC reduces experimental variability and ensures reproducibility in SAR campaigns.

Chemical Procurement Quality Control Batch Consistency

Limited High‑Strength Comparative Evidence – Transparent Disclaimer

A systematic review of primary research articles, patents, and authoritative databases identified no published direct head‑to‑head biological or physicochemical comparison between 6‑chloro‑8aH‑2,7‑naphthyridin‑1‑one and its closest analogs. The supporting evidence above is based on class‑level properties and vendor specifications. Users are encouraged to interpret the differentiation claims as mechanistically reasonable but not yet experimentally benchmarked against specific comparators.

Data Transparency Evidence Gap Procurement Decision

Recommended Application Scenarios for 6-Chloro-8aH-2,7-naphthyridin-1-one Procurement


Kinase Inhibitor Library Expansion Requiring a 6‑Substituted 2,7‑Naphthyridinone Scaffold

In programs targeting MET, AXL, or Syk kinases, the 6‑chloro derivative allows parallel SAR exploration alongside the established 8‑chloro series [1]. The distinct substitution vector can probe affinity pockets inaccessible to 8‑substituted analogs, potentially yielding selective inhibitors.

Metal‑Chelating Probe Design Utilizing the Unique 8aH Tautomer

The 8aH tautomer presents a defined hydrogen‑bond pattern suitable for designing fluorescent sensors or metal‑binding agents. The lactam carbonyl adjacent to the 8a‑nitrogen provides a bidentate coordination site different from the 2H tautomer [2].

Building Block for Physicochemical Property Optimization in Lead‑Like Series

With a moderate logP of 1.2 and a single hydrogen‑bond donor, this compound fits lead‑like property space [3]. It can serve as a core scaffold for systematic optimization of solubility and permeability without requiring extensive deconstruction typical of more complex starting materials.

High‑Purity Reference Standard for Analytical Method Development

Clinically relevant impurity profiling and forced‑degradation studies benefit from a well‑characterized reference compound. The vendor‑verified ≥97% purity and batch‑specific QC data (NMR, HPLC, GC) make this compound a suitable candidate for generating analytical benchmarks .

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